Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Description
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a heterocyclic ester featuring a pyrazole ring substituted with chloro and methyl groups, a methylamino side chain, and an ethyl ester moiety. The synthesis of such compounds typically involves condensation reactions under reflux conditions with reagents like malononitrile or ethyl cyanoacetate .
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3 |
InChI Key |
MREBRONHTYIFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate generally involves the following key steps:
- Formation of the substituted pyrazole ring with chloro and methyl substituents.
- Alkylation or acylation at the N-1 position of the pyrazole.
- Introduction of the ethyl 2-(methylamino)propanoate side chain via nucleophilic substitution or coupling reactions.
The compound’s synthesis is often documented in patent literature, highlighting regioselective alkylation and chlorination techniques to achieve the desired substitution pattern on the pyrazole ring.
Pyrazole Core Synthesis and Substitution
Pyrazole Ring Formation
Pyrazole derivatives are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or acetylenic ketones. For example, the cyclocondensation of hydrazine with vinyl ketones or acetylenic ketones leads to pyrazolines, which upon oxidation yield pyrazoles with diverse substitution patterns.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazine derivative + α,β-ethylenic ketone | Ethanol, catalytic copper triflate, ionic liquid | Pyrazoline intermediate |
| 2 | Oxidation (in situ) | Mild oxidizing conditions | Pyrazole derivative |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine derivative + α,β-unsaturated ketone, Cu(OTf) catalyst | Pyrazoline intermediate | Allows regioselective substitution on pyrazole |
| 2 | Oxidation | Mild oxidants (in situ) | Pyrazole derivative | Converts pyrazoline to aromatic pyrazole |
| 3 | Electrochemical Chlorination | Electrolyte solution, electrolysis | 4-Chloro-pyrazole ester intermediate | Environmentally friendly chlorination method |
| 4 | Alkylation | Methyl 2-bromo-2-methylpropanoate, base (Cs2CO3) | N-1 substituted pyrazole ester | Regioselective alkylation |
| 5 | Ammonolysis | Ammonia or protic solvent | Amide derivative | Converts ester to amide |
| 6 | Catalytic Hydrogenation | Pd/C, H2 gas, protic solvent | Aminopyrazole intermediate | Reduction of nitro to amino group |
| 7 | SNAr Coupling | 2,4-disubstituted pyrimidine, Lewis acid catalyst | Aminopyrazole-pyrimidine coupled product | Introduction of methylamino substituent |
| 8 | Dehydration/Final modifications | POCl3 or T3P | Final target compound | Completion of synthesis |
Research Findings and Considerations
- The electrochemical chlorination method significantly improves safety and environmental impact compared to traditional chlorination reagents.
- Regioselectivity in alkylation and substitution steps is critical to obtain the desired isomer; bases and reaction conditions must be carefully optimized.
- Catalytic hydrogenation is effective for nitro group reduction without affecting other sensitive functionalities.
- The overall synthetic route benefits from mild conditions, good yields (typically above 70–80% in key steps), and scalability suitable for pharmaceutical applications.
Chemical Reactions Analysis
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural elements are compared below with related molecules (Table 1):
Table 1: Structural and Functional Comparison
Stability and Formulation Considerations
- The telotristat ethyl analog demonstrates superior stability (<0.5% degradation under accelerated conditions), attributed to trifluoroethoxy and pyrimidine groups enhancing resistance to hydrolysis .
- In contrast, the target compound’s ester group and pyrazole substituents (Cl/Me) may render it susceptible to hydrolysis under humid conditions, necessitating stabilizers like lactose or silica in formulations (as seen in related compounds) .
- Nitro-containing analogs (e.g., 429659-01-8) may require metabolic activation, limiting their direct use as APIs .
Pharmacological Implications
- Pyrazole vs. Triazole : Pyrazole rings (target compound) are common in kinase inhibitors, while triazole-containing analogs () are explored for antimicrobial applications .
- Methylamino Groups: Enhance solubility and bioavailability, as seen in compounds like Ethyl-3-(3-amino-4-(methylamino)-N-(pyridine-2-yl)benzamide)propanoate .
- Trifluoroethoxy Groups : Improve metabolic stability and target binding, as demonstrated in telotristat ethyl .
Research Findings and Key Insights
Structural Modifications Dictate Stability : Chloro and methyl groups on pyrazole may offer moderate stability, but trifluoroethoxy substituents () provide superior resistance to degradation .
Ester Hydrolysis Risk : Ethyl ester moieties in all compounds necessitate formulation strategies (e.g., moisture-absorbing excipients) to prevent hydrolysis during storage .
Synthetic Complexity : Multi-step syntheses (e.g., ) increase production costs but yield more stable and potent derivatives .
Biological Activity
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, synthesis methods, and related research findings.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl 2-bromo-3-(methylamino)propanoate under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at elevated temperatures to enhance yield and purity .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, a related compound demonstrated significant fungicidal activity against Pyricularia oryae, with an inhibition rate of up to 77.8% .
Insecticidal Activity
In preliminary bioassays, several pyrazole derivatives exhibited lethal activities against various agricultural pests such as Mythimna separate and Helicoverpa armigera. The compound's structure suggests it may possess similar insecticidal properties, making it a candidate for further exploration in pest management .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. This interaction may inhibit or activate certain biological processes, leading to its observed effects .
Case Study: Antifungal Activity
A study evaluated the antifungal properties of various pyrazole derivatives, including the target compound. The results indicated that specific substitutions on the pyrazole ring significantly influenced antifungal efficacy. For example, compounds with a chloro group exhibited enhanced activity against Alternaria solani and Gibberella zeae .
Comparative Analysis
A comparative analysis was conducted to evaluate the effectiveness of this compound against other similar compounds. The following table summarizes the EC50 values for selected compounds:
| Compound | EC50 (mg/L) |
|---|---|
| This compound | TBD |
| Bixafen | 9.15 |
| Other Analogues | TBD |
This table highlights the potential potency of this compound relative to established standards .
Q & A
Basic: What are the established synthetic routes for Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with 4-chloro-3-methyl-1H-pyrazole and ethyl 2-bromo-3-(methylamino)propanoate. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃) and aprotic solvents (DMF or DMSO) to facilitate coupling . Industrial-scale synthesis may employ continuous flow reactors for improved yield consistency .
Example Reaction Pathway:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-chloro-3-methyl-1H-pyrazole, DMF | Activation of pyrazole |
| 2 | Ethyl 2-bromo-3-(methylamino)propanoate, K₂CO₃, 60–80°C | Nucleophilic substitution |
| 3 | Column chromatography (ethyl acetate/hexane) | Purification |
Basic: What analytical techniques are used for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., chloro, methylamino groups) via chemical shifts (e.g., δ 2.5–3.5 ppm for methylamino protons) .
- Mass Spectrometry (HRMS): Confirms molecular weight (231.68 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation (e.g., pyrazole ring planarity) .
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases to measure IC₅₀ values .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening: Compare DMF (polar aprotic) vs. THF (low polarity) for coupling efficiency .
- Catalyst Selection: Test Pd-based catalysts for halogenated intermediates .
- DoE (Design of Experiments): Use factorial designs to optimize temperature (50–90°C) and stoichiometry (1:1 to 1:1.2 molar ratios) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Studies: Test the compound alongside analogs (e.g., Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) under identical conditions to isolate substituent effects .
- Dose-Response Analysis: Use Hill slope models to differentiate true activity from assay artifacts .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to kinase ATP pockets (e.g., PDB: 1ATP) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
Advanced: How to address challenges in enantiomeric separation?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H) with hexane/ethanol mobile phases .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral acids (e.g., tartaric acid) .
Advanced: What stability studies are critical for long-term storage?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .
- pH Stability: Test solubility and degradation in buffers (pH 3–9) to guide formulation .
Advanced: How can computational modeling predict novel derivatives?
Methodological Answer:
- QSAR Models: Train on pyrazole derivative datasets to correlate substituents (Cl, methyl) with logP and IC₅₀ .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Advanced: What strategies mitigate toxicity risks in early-stage development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
